4-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine
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Overview
Description
4-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a piperidine ring fused with a triazole moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methoxybenzohydrazide with piperidine-4-carboxaldehyde under acidic conditions to form the triazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-(3-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and neuroprotective agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth. The piperidine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine
- 4-(3-(3-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine
- 4-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine
Uniqueness
4-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its overall bioavailability .
Properties
Molecular Formula |
C14H18N4O |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]piperidine |
InChI |
InChI=1S/C14H18N4O/c1-19-12-4-2-3-11(9-12)14-16-13(17-18-14)10-5-7-15-8-6-10/h2-4,9-10,15H,5-8H2,1H3,(H,16,17,18) |
InChI Key |
HSQAFNKMFBHUNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=N2)C3CCNCC3 |
Origin of Product |
United States |
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